molecular formula C11H19NO5 B2679791 rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylicacid CAS No. 2126144-20-3

rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylicacid

Cat. No.: B2679791
CAS No.: 2126144-20-3
M. Wt: 245.275
InChI Key: VCKWPYNMUCRUHV-YUMQZZPRSA-N
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Description

The compound “rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid” is a synthetic organic molecule It is characterized by the presence of an oxolane ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine derivatives.

Scientific Research Applications

The compound rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid
  • rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Uniqueness

The uniqueness of rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid lies in its specific structural features, such as the oxolane ring and the Boc-protected amino group

Properties

IUPAC Name

(3S,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWPYNMUCRUHV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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